3-Methoxypyridin-4-OL

Iron Chelation Medicinal Chemistry Deferiprone Optimization

Procure high-purity (≥98%) 3-Methoxypyridin-4-OL for your research. Unlike generic hydroxypyridinones, its 3-methoxy substitution provides unique metabolic stability and iron affinity, making it a critical benchmark in SAR campaigns and a key intermediate for cephem antibiotic synthesis. Its drug-like properties and well-defined tautomerism offer a versatile scaffold for chemical biology probes. Ensure your studies are powered by this compound's reliable, high-purity standard.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 50700-60-2
Cat. No. B7809987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridin-4-OL
CAS50700-60-2
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=CNC=CC1=O
InChIInChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8)
InChIKeyXKECCYGTTKNLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridin-4-OL (CAS 50700-60-2) - Core Chemical Properties and Class Definition for Procurement Decisions


3-Methoxypyridin-4-OL (CAS: 50700-60-2; also listed as 62885-41-0) is a member of the 3-hydroxy-4(1H)-pyridone class, existing in equilibrium between its 4-pyridinol and 4-pyridone tautomeric forms [1]. Its core structure features a methoxy group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, giving it a molecular formula of C6H7NO2, a molecular weight of 125.13 g/mol, a LogP of approximately 0.3, and a topological polar surface area (TPSA) of 38.3 Ų [2]. This compound is a close structural analog of the clinically approved iron chelator deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) and is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial cephalosporins [3].

3-Methoxypyridin-4-OL: Why In-Class Analogs Are Not Interchangeable for Iron Chelation and Metabolic Stability Studies


While 3-Methoxypyridin-4-OL belongs to a broad class of hydroxypyridinones, generic substitution is highly inadvisable. This is because even minor structural modifications, such as the position and number of methyl groups, lead to significant differences in key performance metrics, including iron affinity (pFe³⁺), lipophilicity (LogD), and susceptibility to Phase I metabolism [1]. The 3-methoxy group distinguishes this compound from N-alkylated analogs like deferiprone, conferring distinct pharmacokinetic properties. The evidence below quantifies these critical differences, demonstrating that 3-Methoxypyridin-4-OL offers a unique combination of iron chelation potency and enhanced metabolic stability, making it a superior tool for specific research applications [2].

Quantitative Differentiation of 3-Methoxypyridin-4-OL: Head-to-Head Data on Iron Affinity, Lipophilicity, and Metabolic Stability


Comparable Iron(III) Affinity (pFe³⁺) to Deferiprone and 5-Methyl Analog

3-Methoxypyridin-4-OL demonstrates iron(III) chelation potency comparable to the clinically used iron chelator deferiprone (pFe³⁺ = 19.5) and its 5-methyl analog (pFe³⁺ = 19.5). The pFe³⁺ value for this compound is reported to be in a similar range, indicating it is a potent iron chelator [1]. This is in contrast to the 2,5-dimethyl analog, which exhibited a significantly lower pFe³⁺ value [2].

Iron Chelation Medicinal Chemistry Deferiprone Optimization

Enhanced Metabolic Stability: Reduced Phase I Metabolism Compared to N-Methylated Analogs

The NH-containing 3-Methoxypyridin-4-OL (and its class of NH-containing hydroxy-4(1H)-pyridones) is metabolized less efficiently by Phase I hydroxylating enzymes than its corresponding N-methylated counterparts, such as deferiprone [1]. This translates to a potential for improved metabolic stability and a longer half-life.

Drug Metabolism Pharmacokinetics Hydroxypyridinone

Marginal Increase in Lipophilicity Compared to N-Methyl Analogs

NH-containing hydroxy-4(1H)-pyridones, including 3-Methoxypyridin-4-OL, were found to be marginally more lipophilic than their corresponding N-methyl-containing analogues, such as deferiprone [1]. The measured LogP for 3-Methoxypyridin-4-OL is 0.3 [2].

Lipophilicity LogD Physicochemical Properties

Utility as a Key Intermediate for Novel Antimicrobial Cephalosporins

3-Methoxypyridin-4-OL serves as a direct precursor to the 1,4-dihydro-4-oxo-1-pyridyl group, which is a critical structural motif in a series of cephem derivatives with potent antibacterial activity. The pyridone acetic acid intermediate, derived from this compound, is used to synthesize these cephalosporin analogs .

Antimicrobial Cephalosporin Medicinal Chemistry

Favorable Drug-Likeness: Compliance with Lipinski's Rule of Five

3-Methoxypyridin-4-OL adheres to Lipinski's Rule of Five with a molecular weight of 125.13 g/mol, a LogP of 0.3, and a hydrogen bond donor/acceptor count of 1 and 3, respectively [1][2][3]. This compliance indicates a high probability of oral bioavailability.

Drug Discovery ADME Lead Optimization

Defined Physical Properties for Consistent Experimental Reproducibility

The compound's physical properties are well-defined: a boiling point of 251.2 °C at 760 mmHg, a density of 1.16 g/cm³, and a vapor pressure of 0.0207 mmHg at 25 °C . Commercially available material typically has a purity of ≥98% as confirmed by NMR and HPLC .

Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases for 3-Methoxypyridin-4-OL in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies for Iron Chelator Optimization

Use 3-Methoxypyridin-4-OL as a key comparator in SAR campaigns focused on improving the metabolic stability of hydroxypyridinone-based iron chelators. The compound's documented resistance to Phase I metabolism and maintained iron affinity provide a valuable benchmark for evaluating novel analogs designed to overcome the rapid glucuronidation seen with deferiprone [1].

Synthesis of Novel Antimicrobial Cephalosporin Analogs

Employ 3-Methoxypyridin-4-OL as a starting material to access the 1,4-dihydro-4-oxo-1-pyridyl moiety, a critical component of a specific class of cephem antibiotics. The synthetic route is well-established, and the compound's high commercial purity ensures reliable incorporation into the target scaffold .

Investigating the Role of Tautomerism in Bioactivity

Utilize 3-Methoxypyridin-4-OL as a model system to study the impact of pyridinol-pyridone tautomerism on biological activity. Its equilibrium between the 4-pyridinol and 4-pyridone forms can be probed spectroscopically, and its interactions with biological targets can be correlated to its tautomeric state, offering insights not possible with fixed analogs [2].

General Chemical Biology Probe Development

Leverage 3-Methoxypyridin-4-OL's favorable drug-like properties (low molecular weight, compliance with Lipinski's Rule of Five) as a minimalistic scaffold for developing new chemical biology probes. Its core structure can be easily functionalized via the hydroxyl or pyridine nitrogen, enabling the creation of diverse compound libraries for target identification and pathway analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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